2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone
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Overview
Description
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone is a complex organic compound that features both imidazole and phenothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone typically involves the formation of the imidazole ring followed by the attachment of the phenothiazine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the imidazole ring, followed by a nucleophilic substitution reaction to introduce the phenothiazine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole or phenothiazine rings.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the imidazole or phenothiazine moieties
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or phenothiazine rings .
Scientific Research Applications
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, while the phenothiazine moiety can intercalate with DNA or interact with cellular membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone: shares similarities with other imidazole and phenothiazine derivatives.
Phenothiazine derivatives: Known for their antipsychotic and antimicrobial properties.
Imidazole derivatives: Widely used in medicinal chemistry for their antifungal and anticancer activities
Uniqueness
The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple biological targets and exhibit a broad range of activities .
Properties
Molecular Formula |
C19H17N3OS2 |
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Molecular Weight |
367.5 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C19H17N3OS2/c1-12-13(2)21-19(20-12)24-11-18(23)22-14-7-3-5-9-16(14)25-17-10-6-4-8-15(17)22/h3-10H,11H2,1-2H3,(H,20,21) |
InChI Key |
ZNIZDJPPYIRQDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |
Origin of Product |
United States |
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